molecular formula C16H17N5O3S B2420523 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2176270-24-7

4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2420523
CAS No.: 2176270-24-7
M. Wt: 359.4
InChI Key: IILHZBPQGAPXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed a range of compounds related to azetidinone and triazole moieties, demonstrating significant antimicrobial, antibacterial, and cytotoxic activities. The synthesis of these compounds often involves complex chemical reactions, utilizing key synthons and various catalytic methods to achieve desired structures and functionalities. For instance, the synthesis of azetidinone and thiazolidinone moieties linked to the indole nucleus has been shown to produce compounds with excellent antimicrobial, antimycobacterial, and cytotoxic activities, highlighting the potential of these chemical frameworks in drug discovery and development (Saundane & Walmik, 2013).

Antimicrobial and Antibacterial Evaluation

The antimicrobial and antibacterial efficacy of compounds related to "4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole" has been extensively evaluated. These studies often involve comparing the synthesized compounds against a range of Gram-positive and Gram-negative bacteria to ascertain their effectiveness. Notably, sulfonamide bridged disubstituted 1,2,3-triazoles have demonstrated appreciable efficacy against bacterial strains, with certain compounds revealing significant activity, thus underscoring the therapeutic potential of these molecules (Yadav & Kaushik, 2022).

Antitubercular and Cytotoxic Activities

Further research into azetidinone and triazole derivatives has uncovered their potential as antitubercular agents and their cytotoxic activities against various cancer cell lines. This underscores the versatile applicability of these compounds in addressing critical health challenges, including tuberculosis and cancer, through the design and synthesis of novel therapeutic agents (Thomas, George, & Harindran, 2014).

Properties

IUPAC Name

2-methyl-4-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-12-19-16(9-24-12)14-2-4-15(5-3-14)25(22,23)21-7-13(8-21)6-20-11-17-10-18-20/h2-5,9-11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILHZBPQGAPXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.